molecular formula C12H17N3S B112380 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine CAS No. 26526-57-8

5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B112380
CAS No.: 26526-57-8
M. Wt: 235.35 g/mol
InChI Key: FBIPRWDBYYCKHA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit the interleukin-6 (il-6)/jak/stat3 pathway . IL-6 is a cytokine involved in inflammation and the maturation of B cells, and the JAK/STAT3 pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.

Mode of Action

It can be inferred from similar compounds that it may interact with its targets, possibly inhibiting the il-6/jak/stat3 pathway, leading to changes in cellular activity .

Biochemical Pathways

Based on the potential target, it can be inferred that the compound may affect the il-6/jak/stat3 pathway . This pathway plays a crucial role in immune response, hematopoiesis, inflammation, and cancer.

Result of Action

Similar compounds have shown inhibitory activity against tyrosyl-dna phosphodiesterase 1 (tdp1), a dna repair enzyme . Inhibition of TDP1 can reduce the efficacy of some anticancer drugs targeting topoisomerase 1 (TOP1), making it a promising target for antitumor therapy when combined with TOP1 poisons .

Preparation Methods

Properties

IUPAC Name

5-(1-adamantyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIPRWDBYYCKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351610
Record name 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26526-57-8
Record name 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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